molecular formula C10H11F2NO2 B13992295 (R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Cat. No.: B13992295
M. Wt: 215.20 g/mol
InChI Key: NLBKPDDGYAFCII-SSDOTTSWSA-N
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Description

(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (CAS: 1260605-51-3) is a chiral β-amino acid derivative characterized by a 3,4-difluorobenzyl substituent attached to the α-carbon of the propanoic acid backbone. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.20 g/mol . The compound’s stereochemistry (R-configuration) and fluorine substitution pattern distinguish it from other amino acid derivatives. Fluorine atoms at the 3,4-positions on the benzyl group enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting receptors sensitive to fluorinated motifs .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

NLBKPDDGYAFCII-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CN)C(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to induce the desired stereochemistry The synthetic route may start with the preparation of a suitable precursor, such as a difluorobenzyl halide, which is then subjected to nucleophilic substitution reactions to introduce the amino group

Industrial Production Methods

Industrial production of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. The difluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid with analogs based on substitution patterns, stereochemistry, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid 3,4-Difluorobenzyl, R-configuration C₁₀H₁₁F₂NO₂ 215.20 1260605-51-3 High lipophilicity; potential metabolic stability due to fluorination .
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid 2,5-Difluorophenyl, R-configuration C₉H₉F₂NO₂ 201.17 266360-61-6 Reduced steric hindrance compared to benzyl derivatives; lower molecular weight .
Levodopa ((2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid) 3,4-Dihydroxyphenyl, S-configuration C₉H₁₁NO₄ 197.19 59-92-7 Polar due to hydroxyl groups; used in Parkinson’s treatment .
BMAA (2-Amino-3-(methylamino)-propanoic acid) Methylamino side chain C₄H₁₀N₂O₂ 118.14 15920-93-1 Neurotoxic; blood-brain barrier permeability limited by low permeability-surface area .
3-[(3-Fluorobenzyl)amino]propanoic acid 3-Fluorobenzylamino group C₁₀H₁₂FNO₂ 197.21 1336086-97-5 Flexible aminoalkyl chain; potential for altered receptor interactions .

Structural and Functional Differences

Substitution Pattern: The 3,4-difluorobenzyl group in the target compound provides electronic and steric effects distinct from 2,5-difluorophenyl () or 3-fluorobenzylamino (). Fluorine’s electronegativity enhances stability and binding affinity in hydrophobic pockets . Levodopa’s 3,4-dihydroxyphenyl group increases polarity, enabling interactions with dopamine receptors but reducing blood-brain barrier penetration compared to fluorinated analogs .

Stereochemistry :

  • The R-configuration in the target compound contrasts with Levodopa’s S-configuration , which is critical for its biological activity. Chirality influences enantioselective binding to enzymes or receptors .

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